molecular formula C10H12BrNO5S B14899705 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid

Cat. No.: B14899705
M. Wt: 338.18 g/mol
InChI Key: VHHBFGCCSYIPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid is an organic compound with the molecular formula C10H12BrNO5S. This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a hydroxypropyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid typically involves the following steps:

    Sulfamoylation: The addition of a sulfamoyl group to the brominated benzoic acid.

    Hydroxypropylation: The attachment of a hydroxypropyl group to the sulfamoylated benzoic acid.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-sulfamoylbenzoic acid
  • 4-Bromo-3-(dimethylsulfamoyl)benzoic acid

Comparison

4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H12BrNO5S

Molecular Weight

338.18 g/mol

IUPAC Name

4-bromo-3-(2-hydroxypropylsulfamoyl)benzoic acid

InChI

InChI=1S/C10H12BrNO5S/c1-6(13)5-12-18(16,17)9-4-7(10(14)15)2-3-8(9)11/h2-4,6,12-13H,5H2,1H3,(H,14,15)

InChI Key

VHHBFGCCSYIPMR-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br)O

Origin of Product

United States

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